REACTION_CXSMILES
|
[OH2:1].I([O-])(=O)(=O)=O.[Na+].[CH3:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:14]([O:16][C:17](=[O:19])[CH3:18])[CH3:15].ClCCl.[C:23](#N)[CH3:24]>C(Cl)(Cl)(Cl)Cl.O.[Ru](Cl)(Cl)Cl>[CH3:8][CH:9]1[CH2:15][CH2:14][O:16][C:17](=[O:19])[CH2:18][CH2:24][CH2:23][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:13][CH2:12][C:11](=[O:1])[CH2:10]1 |f:1.2,3.4,8.9|
|
Name
|
enol ether
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
hexane ethylacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigourously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(approx 5° C.)
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was added
|
Type
|
CUSTOM
|
Details
|
The organic fractions were separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a dark oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting the product with 10% diethyl ether in pentane
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC1CC(CCCCCCCCCCC(=O)OCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |